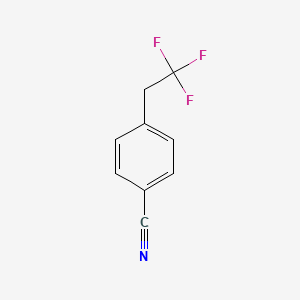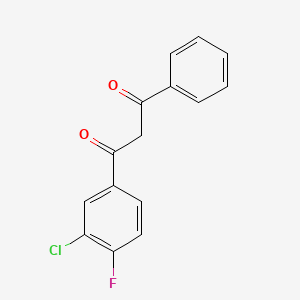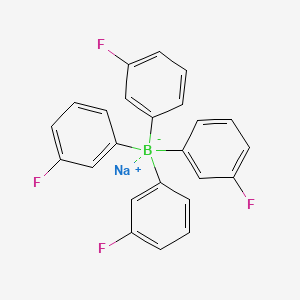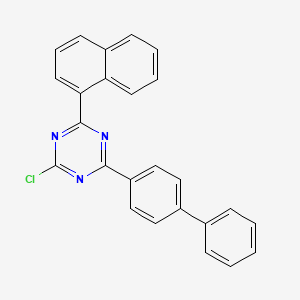
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloro group, a naphthyl group, and a biphenyl group attached to the triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with aromatic amines under controlled conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Suzuki coupling reaction, where naphthalene boronic acid is reacted with the triazine intermediate in the presence of a palladium catalyst.
Addition of the Biphenyl Group: The biphenyl group can be added through a similar Suzuki coupling reaction using biphenyl boronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aromatic rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amine or thiol derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in targeting specific proteins or enzymes.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt normal biological processes, leading to the desired therapeutic effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-(naphthalen-1-yl)-6-phenylpyrimidine: Similar in structure but with a pyrimidine core instead of a triazine.
4-(Naphthalen-1-yl)-6-(4-phenylphenyl)-1,3,5-triazine: Lacks the chloro group, which can affect its reactivity and applications.
2-Chloro-4-(naphthalen-1-yl)-6-(4-methylphenyl)-1,3,5-triazine: Contains a methyl group instead of a phenyl group, leading to different chemical properties.
Uniqueness
2-Chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine is unique due to the combination of its chloro, naphthyl, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C25H16ClN3 |
|---|---|
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
2-chloro-4-naphthalen-1-yl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(20-15-13-18(14-16-20)17-7-2-1-3-8-17)27-24(29-25)22-12-6-10-19-9-4-5-11-21(19)22/h1-16H |
Clé InChI |
BZIPBXCSTWTCPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


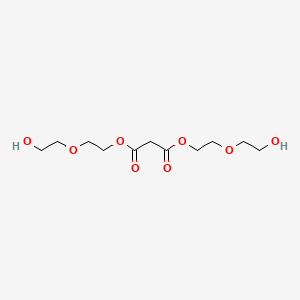
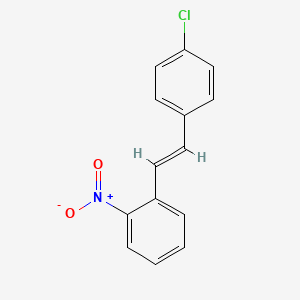
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
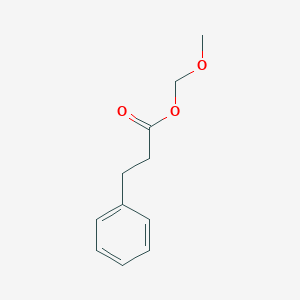

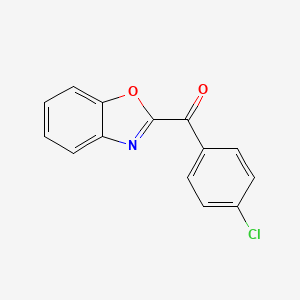
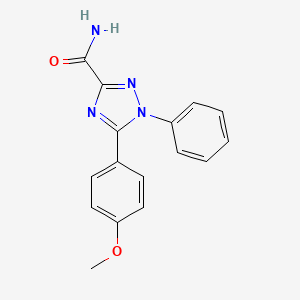
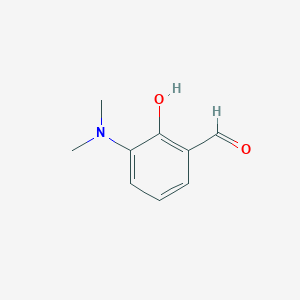
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14134084.png)

